N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide is a synthetic organic compound that combines a pyrimidine ring with a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-(dimethylamino)-6-methylpyrimidine.
Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced via a nucleophilic substitution reaction. This step often requires the use of a base to deprotonate the nicotinamide, making it a better nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, the reactions are carried out in controlled environments.
Purification Steps: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It can inhibit specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Cell Signaling: The compound may affect cell signaling pathways, providing insights into cellular processes.
Medicine
Drug Development: Due to its structural features, it is explored as a potential therapeutic agent for various diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound is used in the development of new materials with unique properties.
Agriculture: It may be used in the formulation of agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide exerts its effects involves:
Molecular Targets: It targets specific enzymes or receptors, modulating their activity.
Pathways: The compound can influence various biochemical pathways, such as those involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog that lacks the pyrimidine ring.
4-(dimethylamino)pyrimidine: Similar pyrimidine structure but without the nicotinamide moiety.
Uniqueness
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in diverse fields.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-7-13(19(2)3)18-12(17-10)9-16-14(20)11-5-4-6-15-8-11/h4-8H,9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTJFRPTJHOXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CN=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.